Cas no 2680901-48-6 (Benzyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate)
Benzyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-28293746
- 2680901-48-6
- benzyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
- Benzyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
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- Inchi: 1S/C15H17N3O3S/c19-15(20-10-11-4-2-1-3-5-11)18-8-6-12(7-9-18)13-16-17-14(22)21-13/h1-5,12H,6-10H2,(H,17,22)
- InChI Key: BQMAEQABQJRCAW-UHFFFAOYSA-N
- SMILES: S=C1NN=C(C2CCN(C(=O)OCC3C=CC=CC=3)CC2)O1
Computed Properties
- Exact Mass: 319.09906259g/mol
- Monoisotopic Mass: 319.09906259g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 455
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 95.2Ų
Benzyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28293746-1g |
benzyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate |
2680901-48-6 | 1g |
$1214.0 | 2023-09-08 | ||
| Enamine | EN300-28293746-5g |
benzyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate |
2680901-48-6 | 5g |
$3520.0 | 2023-09-08 | ||
| Enamine | EN300-28293746-10g |
benzyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate |
2680901-48-6 | 10g |
$5221.0 | 2023-09-08 | ||
| Enamine | EN300-28293746-0.05g |
benzyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate |
2680901-48-6 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28293746-0.1g |
benzyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate |
2680901-48-6 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28293746-0.25g |
benzyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate |
2680901-48-6 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28293746-0.5g |
benzyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate |
2680901-48-6 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28293746-1.0g |
benzyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate |
2680901-48-6 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28293746-2.5g |
benzyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate |
2680901-48-6 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28293746-5.0g |
benzyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate |
2680901-48-6 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 |
Benzyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on Benzyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Benzyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (CAS No. 2680901-48-6): A Comprehensive Overview
Benzyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate, with the CAS number 2680901-48-6, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule has garnered attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The combination of a piperidine ring with an oxadiazole moiety and a benzyl ester group presents a promising scaffold for further chemical modifications and biological evaluations.
The structural composition of Benzyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate includes several key functional groups that contribute to its reactivity and biological activity. The piperidine ring is a common pharmacophore in many drugs due to its ability to interact with biological targets such as enzymes and receptors. The oxadiazole ring, on the other hand, is known for its role in enhancing binding affinity and selectivity. Additionally, the benzyl ester group can be hydrolyzed to yield a carboxylic acid, which may be further functionalized to explore different pharmacological profiles.
In recent years, there has been growing interest in the development of molecules that incorporate heterocyclic scaffolds for their potential therapeutic benefits. The oxadiazole moiety, in particular, has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. The presence of a sulfanyl group in the oxadiazole ring further enhances its bioactivity by introducing polarity and potential hydrogen bonding capabilities. This makes Benzyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate a compelling candidate for further investigation.
Current research in the field of medicinal chemistry has focused on identifying new leads that can modulate biological pathways associated with various diseases. The piperidine-pyrazole hybrids have shown promise in this regard, particularly in the treatment of neurological disorders and cancer. The structural features of Benzyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate align well with these trends, suggesting that it may exhibit similar beneficial effects.
One of the most exciting aspects of this compound is its potential as a building block for more complex molecules. By modifying the benzyl ester group or exploring different derivatives of the oxadiazole ring, researchers can generate a library of compounds with tailored properties. This approach is particularly valuable in high-throughput screening campaigns where large numbers of analogs are synthesized and evaluated for their biological activity.
The synthesis of Benzyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate involves multiple steps that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce the desired substituents efficiently.
In terms of biological evaluation, preliminary studies have suggested that Benzyl 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate may exhibit inhibitory activity against certain enzymes and receptors relevant to human health. These findings are encouraging and warrant further investigation into its mechanism of action. Additionally, computational modeling can be used to predict how this compound interacts with biological targets at the molecular level.
The pharmaceutical industry is increasingly interested in developing drugs that combine multiple pharmacophores into a single molecule. This approach can lead to synergistic effects and improved therapeutic outcomes. The structural complexity of Benzyl 4-(5-sulfanyl-1,3,4-oxadiazol-piperidine carboxylic acid benzylester) makes it an attractive candidate for such endeavors.
In conclusion, Benzyl 4-(5-sulfanyl-piperidinonecarbonyl)benzoic acid represents a promising compound with significant potential in drug discovery. Its unique structural features and preliminary biological activity make it a valuable asset for further research and development. As our understanding of molecular interactions continues to grow, compounds like this will play an increasingly important role in addressing unmet medical needs.
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